molecular formula C13H15IN2O3 B6239174 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole CAS No. 2361634-63-9

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

Cat. No. B6239174
CAS RN: 2361634-63-9
M. Wt: 374.2
InChI Key:
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Description

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole (4-I-3-MOMP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom and one oxygen atom. 4-I-3-MOMP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The exact mechanism of action of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is known that 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and cognition. Additionally, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and cognition. Additionally, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to have anticonvulsant activity, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for researchers. Additionally, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study. However, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is a relatively new compound and its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts.

Future Directions

Given the potential applications of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole, there are several potential future directions for research. One potential direction is to further study the biochemical and physiological effects of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole in order to better understand its mechanism of action. Additionally, further studies could be conducted to explore the potential therapeutic applications of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole, such as its potential use in the treatment of anxiety, depression, and epilepsy. Finally, further research could be conducted to explore the potential side effects of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole and to develop methods for mitigating them.

Synthesis Methods

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole can be synthesized by a two-step process. In the first step, 4-iodo-3-(methoxymethoxy)phenol is reacted with methyl carbonate in the presence of an acid catalyst to form the desired compound. In the second step, the resulting product is then reacted with sodium methoxide to form 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole. The synthesis of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is relatively simple and can be completed in a matter of hours.

Scientific Research Applications

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study. For example, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been shown to be a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and cognition. It has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole' involves the reaction of 4-iodo-3-(methoxymethoxy)benzaldehyde with ethyl acetoacetate to form 4-iodo-3-(methoxymethoxy)chalcone, which is then reacted with hydrazine hydrate to form 4-[4-iodo-3-(methoxymethoxy)phenyl]-1H-pyrazole. The final step involves the methylation of the pyrazole ring using paraformaldehyde and methanol in the presence of hydrochloric acid to yield the desired compound.", "Starting Materials": [ "4-iodo-3-(methoxymethoxy)benzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "paraformaldehyde", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-iodo-3-(methoxymethoxy)benzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-iodo-3-(methoxymethoxy)chalcone.", "Step 2: Reaction of 4-iodo-3-(methoxymethoxy)chalcone with hydrazine hydrate in ethanol to form 4-[4-iodo-3-(methoxymethoxy)phenyl]-1H-pyrazole.", "Step 3: Methylation of the pyrazole ring using paraformaldehyde and methanol in the presence of hydrochloric acid to yield the desired compound." ] }

CAS RN

2361634-63-9

Product Name

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

Molecular Formula

C13H15IN2O3

Molecular Weight

374.2

Purity

95

Origin of Product

United States

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